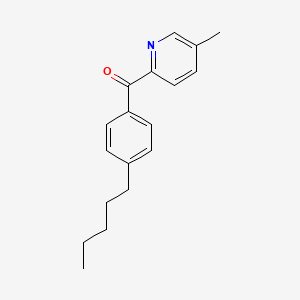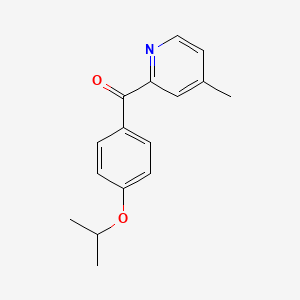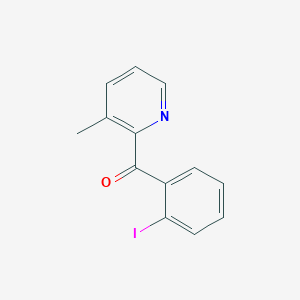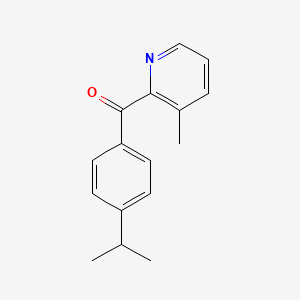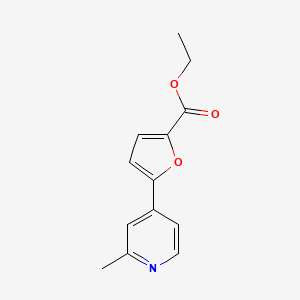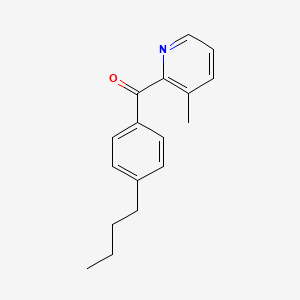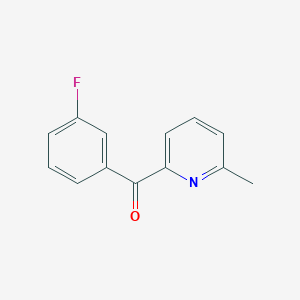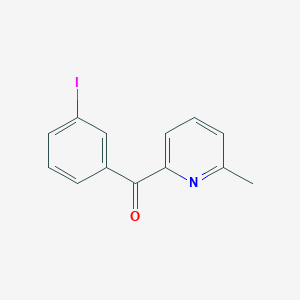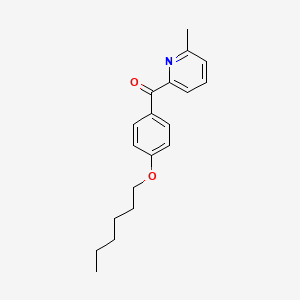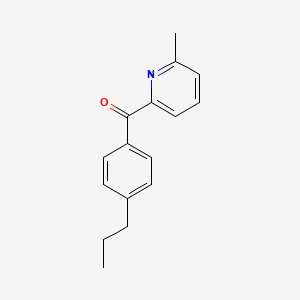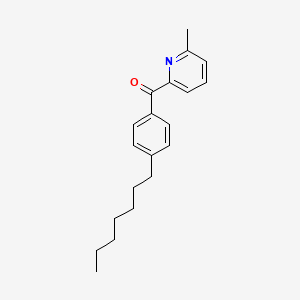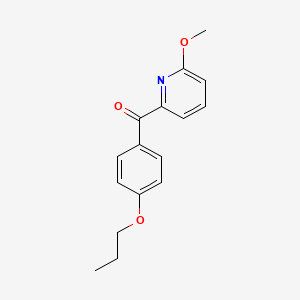
6-Methoxy-2-(4-propoxybenzoyl)pyridine
Vue d'ensemble
Description
6-Methoxy-2-(4-propoxybenzoyl)pyridine is a chemical compound with the molecular formula C16H17NO3 . It has a molecular weight of 271.32 . The IUPAC name for this compound is (6-methoxy-2-pyridinyl)(4-propoxyphenyl)methanone .
Molecular Structure Analysis
The InChI code for 6-Methoxy-2-(4-propoxybenzoyl)pyridine is 1S/C16H17NO3/c1-3-11-20-13-9-7-12(8-10-13)16(18)14-5-4-6-15(17-14)19-2/h4-10H,3,11H2,1-2H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methoxy-2-(4-propoxybenzoyl)pyridine include a molecular weight of 271.32 .Applications De Recherche Scientifique
Antibacterial and Antifungal Activity
Pyridine derivatives, including compounds related to 6-Methoxy-2-(4-propoxybenzoyl)pyridine, have shown potential in medical and agricultural applications due to their antibacterial and antifungal properties. Studies on similar pyridine derivatives have indicated moderate activity against various bacteria and fungi, demonstrating the compound's relevance in developing new antimicrobial agents (V. V. Bhuva et al., 2015).
Liquid Crystal Research
Pyridine derivatives are significant in the study of liquid crystals. Research involving hydrogen bond donors and acceptors related to pyridine derivatives has led to the discovery of new liquid crystal phases, including nematic and smectic phases. This has implications for the development of advanced materials with specific optical properties (R. Walker et al., 2020).
Corrosion Inhibition
Studies on pyridine derivatives have shown their effectiveness as corrosion inhibitors, particularly in protecting mild steel in acidic environments. These compounds exhibit mixed-type inhibition and can form protective films on metal surfaces, which is crucial for industrial applications in corrosion prevention (K. R. Ansari et al., 2015).
Material Science
Pyridine-based compounds are used in synthesizing novel materials like polyimides. These materials possess excellent thermal stability and mechanical properties, making them suitable for high-performance applications in electronics and aerospace industries (Xiaolong Wang et al., 2006).
Cancer Research
Some pyridine derivatives have shown potential in cancer research. They exhibit properties that inhibit tumor growth and metastasis, targeting specific enzymes like topoisomerases. This suggests their potential use in developing new cancer therapies (Hanbyeol Kwon et al., 2015).
Synthesis of New Compounds
6-Methoxy-2-(4-propoxybenzoyl)pyridine can be used as a precursor or intermediate in synthesizing various heterocyclic compounds. These compounds have diverse applications, ranging from pharmaceuticals to material science (J. Patankar et al., 2008).
Propriétés
IUPAC Name |
(6-methoxypyridin-2-yl)-(4-propoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-11-20-13-9-7-12(8-10-13)16(18)14-5-4-6-15(17-14)19-2/h4-10H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICYMNYILFHRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(4-propoxybenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



